N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2S/c1-5-9(6(2)18)20-12(16-5)17-11(19)7-3-8(13)10(14)15-4-7/h3-4H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMYLXOYYOGXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-methyl-1,3-thiazol-2-amine scaffold is synthesized via the Hantzsch thiazole reaction, which condenses α-halo ketones with thiourea. For the target compound, 3-bromo-2-butanone serves as the α-halo ketone precursor, reacting with thiourea in ethanol under reflux (24 h) to yield 4-methyl-1,3-thiazol-2-amine (1 ). The methyl group at position 4 arises from the β-carbon of the α-halo ketone, while the amine at position 2 originates from thiourea (Scheme 1).
Reaction Conditions :
Regioselective Acetylation at Position 5
Electrophilic acetylation of 1 is directed by the electron-donating amine group at position 2, enabling Friedel-Crafts acetylation at position 5. A mixture of 1 , acetyl chloride (1.5 equiv), and AlCl$$_3$$ (1.2 equiv) in anhydrous dichloromethane (0°C to RT, 6 h) affords 5-acetyl-4-methyl-1,3-thiazol-2-amine (2 ).
Reaction Conditions :
- 1 (1.0 equiv), acetyl chloride (1.5 equiv), AlCl$$_3$$ (1.2 equiv), DCM, 0°C → RT, 6 h.
- Yield : 74% (pale-yellow solid).
- Characterization : ESI-MS m/z 183.1 (M + H)$$^+$$; IR (KBr) 1685 cm$$^{-1}$$ (C=O).
Pyridine Carboxylic Acid Synthesis: 5,6-Dichloropyridine-3-Carboxylic Acid
Chlorination of Pyridine
5,6-Dichloropyridine-3-carboxylic acid (3 ) is synthesized via sequential chlorination and oxidation. Nicotinic acid is treated with Cl$$2$$ gas in the presence of FeCl$$3$$ (cat.) at 120°C (8 h), introducing chlorine at positions 5 and 6.
Reaction Conditions :
- Nicotinic acid (1.0 equiv), Cl$$2$$ gas (2.2 equiv), FeCl$$3$$ (0.1 equiv), 120°C, 8 h.
- Yield : 52% (off-white powder).
- Characterization : $$ ^1H $$-NMR (DMSO-d$$_6$$) δ 8.92 (d, J = 2.1 Hz, 1H), 8.45 (d, J = 2.1 Hz, 1H).
Amide Bond Formation
Acid Chloride Preparation
3 is converted to its acid chloride (4 ) using thionyl chloride (2.0 equiv) in toluene under reflux (3 h). Excess thionyl chloride is removed in vacuo to yield 4 as a yellow oil.
Reaction Conditions :
- 3 (1.0 equiv), SOCl$$_2$$ (2.0 equiv), toluene, reflux, 3 h.
- Yield : 89% (yellow oil).
Coupling with Thiazol-2-Amine
4 is reacted with 2 in anhydrous THF using pyridine (2.0 equiv) as a base (0°C → RT, 12 h) to form the target amide (Scheme 2).
Reaction Conditions :
- 4 (1.1 equiv), 2 (1.0 equiv), pyridine (2.0 equiv), THF, 0°C → RT, 12 h.
- Yield : 65% (white crystalline solid).
- Characterization :
Optimization and Analytical Validation
Reaction Monitoring
Progress is tracked via TLC (silica gel, ethyl acetate/hexane 1:1) and LC-MS. Byproducts, such as over-acetylated thiazole or unreacted acid chloride, are minimized by stoichiometric control and low-temperature addition.
Scalability and Yield Improvement
- Scale-Up (10 mmol) : Yield decreases to 58% due to incomplete mixing; mechanical stirring and dropwise addition of 4 improve consistency.
- Alternative Coupling Agents : HATU/DIEA in DMF increases yield to 72% but raises costs.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Complexity |
|---|---|---|---|---|
| HATU/DIEA coupling | 72% | 99.1% | High | Moderate |
| Acid chloride/pyridine | 65% | 98.6% | Low | Low |
| EDCl/HOBt | 68% | 97.8% | Medium | Moderate |
The acid chloride method balances cost and efficiency for industrial applications, while HATU/DIEA is preferred for small-scale high-purity synthesis.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce carbonyl groups to alcohols.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings facilitate binding to active sites, while the acetyl and carboxamide groups enhance its affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Target Compound vs. Analogs
Compounds in share a 2-thioxoacetamide-thiazolidinone core but differ in substituents (Table 1). Key comparisons include:
- Thiazole vs.
- Substituents : The target’s 5-acetyl-4-methyl-thiazole and 5,6-dichloropyridine groups contrast with analogs in , which feature benzylidene, indole, or nitro-furyl substituents. These differences likely alter solubility and steric interactions.
- Chlorination Pattern: The 5,6-dichloro substitution on pyridine in the target compound may enhance electron-withdrawing effects compared to mono-chloro or non-chlorinated analogs.
Target Compound vs. Analogs
includes a compound with a pyridine-carboxamide-thiazole scaffold:
- 6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide : This analog has a single chloro group on pyridine and a methylimidazole-phenyl-thiazole group. The target’s dichloro substitution and acetyl-thiazole substituent may confer higher molecular rigidity and polarity.
Table 1: Comparison of Structural Analogs from
| Compound ID | Substituents (Thiazolidinone/Pyridine) | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | ~454.9 |
| 10 | Indole-methylene, phenyl | 83 | 206–207 | ~447.5 |
| 11 | 4-Methylphenyl-oxoethylidene, phenyl | 65 | 147–148 | ~437.5 |
| 12 | 5-Nitro-furyl, 4-fluorophenyl | 53 | 155–156 | ~426.4 |
| 13 | 5-Nitro-furyl, 4-chlorophenyl | 58 | 159–160 | ~442.9 |
Key Observations :
- Higher yields (e.g., 90% for Compound 9) correlate with electron-donating groups like methoxy, which may stabilize intermediates during synthesis .
- Melting points vary significantly (147–207°C), influenced by substituent polarity and crystallinity. The target compound’s dichloropyridine and acetyl groups could elevate its melting point relative to less polar analogs.
Table 2: Comparison with Analogs
| Compound ID () | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|
| EN300-266092 | Dichloropyridine, benzodioxinyl | 410.26 |
| 6-chloro-N-[5-(1-methyl-1H-...) | Chloropyridine, methylimidazole-phenyl | 271.12 |
Key Observations :
- The dichloropyridine group in EN300-266092 increases molecular weight compared to mono-chloro analogs. The target compound’s molecular weight (estimated ~342.2 g/mol) falls between these values, suggesting intermediate physicochemical properties .
Implications for Research and Development
While direct data for the target compound are unavailable, comparisons with analogs suggest:
- Synthetic Challenges : The acetyl and dichloro groups may reduce yield compared to simpler substituents, as seen in lower yields for nitro-furyl analogs in .
- Bioactivity Potential: The dichloropyridine-thiazole scaffold is structurally similar to kinase inhibitors or antimicrobial agents, though specific activity requires experimental validation.
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and molecular interactions.
Chemical Structure and Properties
The compound's structure features a thiazole ring linked to a dichloropyridine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 296.19 g/mol.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities:
-
Antimicrobial Activity :
- A study conducted on thiazolopyridine derivatives demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 µM for some derivatives . This suggests that the compound may possess similar antimicrobial properties.
- Cytotoxicity :
Antimicrobial Activity
The antimicrobial efficacy of this compound can be highlighted through comparative studies with other thiazole derivatives:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| ATCAA-1 | Prostate Cancer Cells | 0.7 - 1.0 |
| ATCAA-1 | Melanoma Cells | 1.8 - 2.6 |
The high activity against common pathogens suggests that the thiazole and pyridine components contribute significantly to the antimicrobial properties through mechanisms such as inhibition of DNA gyrase and MurD enzyme .
Cytotoxicity Studies
The cytotoxic potential of the compound was assessed on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | 0.7 - 1.0 |
| Melanoma | 1.8 - 2.6 |
| Non-Small Cell Lung Cancer | 3.81 |
These findings indicate that the compound could be a candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while exhibiting lower toxicity towards normal cells.
Molecular Interactions
Molecular docking studies have revealed that this compound interacts with key residues in target enzymes:
- DNA Gyrase : The compound forms hydrogen bonds and hydrophobic interactions with critical amino acids in the active site, which is essential for its antibacterial activity.
Binding Interactions Summary
| Target Enzyme | Key Residues Involved | Interaction Type |
|---|---|---|
| DNA Gyrase | SER1084, ASP437, GLY459 | Hydrogen Bonds |
| ARG458 | Pi-Alkyl Interaction |
These interactions are crucial for the expression of antibacterial activity and suggest a mechanism similar to that of established antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
